Phalloidin

Descripción general

Descripción

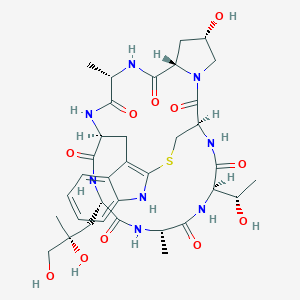

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone is a bicyclic heptapeptide toxin found in the death cap mushroom (Amanita phalloides). It is known for its ability to bind and stabilize filamentous actin (F-actin), preventing the depolymerization of actin fibers. This property makes phalloidin a valuable tool in cell biology and microscopy for visualizing actin filaments .

Mecanismo De Acción

Target of Action

Phalloidin is a highly selective bicyclic peptide that targets actin filaments , also known as F-actin . Actin filaments are a part of the cytoskeleton and form the specific morphology of various cells . They are found in many different species of animals and plants .

Mode of Action

This compound functions by binding and stabilizing filamentous actin (F-actin) . This binding effectively prevents the depolymerization of actin fibers . It suspends the structural changes in actin, likely influencing its interaction with actin-binding proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of actin . Actin undergoes structural transitions during polymerization, ATP hydrolysis, and subsequent release of inorganic phosphate . This compound suspends these structural changes in actin, likely influencing its interaction with actin-binding proteins .

Pharmacokinetics

It is known that this compound is a chemically unchanged compound . It is also known that this compound is pH sensitive: at elevated pH, a key thioether bridge is cleaved, and the this compound loses its affinity for actin .

Result of Action

The result of this compound’s action is the stabilization of actin filaments. This stabilization prevents the depolymerization of actin fibers, effectively preserving the structure of the actin filaments . This can have significant effects on cell morphology and function, as actin filaments play a crucial role in many cellular processes .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. As mentioned earlier, this compound is pH sensitive, and its affinity for actin can be reduced at elevated pH levels . Additionally, the presence of other actin-binding proteins in the cellular environment can influence the action of this compound .

Aplicaciones Científicas De Investigación

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone is widely used in scientific research, particularly in the following areas:

Cell Biology: 28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone is used to stain actin filaments in fixed cells, allowing researchers to visualize the cytoskeleton.

Microscopy: Fluorescently labeled phalloidin derivatives are used in fluorescence microscopy to study cell structure and dynamics.

Biochemistry: 28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone is used to study actin polymerization and depolymerization processes.

Medicine: Research on this compound has provided insights into liver toxicity and potential therapeutic targets for liver diseases

Análisis Bioquímico

Biochemical Properties

Phalloidin plays a crucial role in biochemical reactions by binding specifically to F-actin, thereby stabilizing actin filaments and preventing their depolymerization . This interaction is highly selective and tight, making this compound an essential reagent for visualizing actin filaments in microscopy. This compound interacts with actin-binding proteins, influencing their ability to bind to F-actin and affecting the overall dynamics of the actin cytoskeleton .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By stabilizing actin filaments, this compound influences cell motility, shape, and division . It affects cell signaling pathways by altering the dynamics of the actin cytoskeleton, which is crucial for signal transduction. This compound also impacts gene expression and cellular metabolism by modulating the structure and function of the cytoskeleton .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to F-actin, which stabilizes the actin filaments and prevents their depolymerization . This binding interaction is highly specific and occurs at a site on the actin filament that is distinct from other actin-binding proteins. This compound’s stabilization of actin filaments influences the binding of other proteins to F-actin, thereby affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable and does not degrade quickly, making it suitable for long-term studies of actin dynamics . Prolonged exposure to this compound can lead to alterations in cellular function, as the continuous stabilization of actin filaments can disrupt normal cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to study actin dynamics without causing significant toxicity . At high doses, this compound can be toxic and cause adverse effects, such as liver damage and disruption of cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to actin dynamics. It interacts with enzymes and cofactors that regulate actin polymerization and depolymerization . By stabilizing actin filaments, this compound affects metabolic flux and the levels of metabolites associated with the cytoskeleton .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with actin filaments . It binds to F-actin in the liver, causing cholestatic hepatotoxicity . The distribution of this compound is influenced by transporters and binding proteins that facilitate its localization to specific cellular compartments .

Subcellular Localization

This compound is localized to the cytoskeleton, specifically binding to F-actin . This subcellular localization is crucial for its activity and function, as it allows this compound to stabilize actin filaments and influence cellular processes. The targeting of this compound to specific compartments is mediated by its high affinity for F-actin and the presence of targeting signals that direct it to the cytoskeleton .

Métodos De Preparación

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone is typically isolated from the death cap mushroom. The synthetic preparation of phalloidin involves complex peptide synthesis techniques. The process includes the formation of a cysteine-tryptophan linkage to create the bicyclic structure. Industrial production methods are not commonly used due to the complexity and cost of synthesis .

Análisis De Reacciones Químicas

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone undergoes various chemical reactions, including:

Oxidation: 28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can break the disulfide bonds within the molecule.

Substitution: 28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone can undergo substitution reactions, particularly at the amino acid residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Comparación Con Compuestos Similares

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone is often compared with other actin-stabilizing compounds such as:

Jasplakinolide: Unlike phalloidin, jasplakinolide is membrane-permeable and can enter living cells to stabilize actin filaments.

Chondramides: These compounds also stabilize actin filaments but have different binding sites and mechanisms compared to this compound.

Cytochalasins: These compounds disrupt actin filaments by severing them, in contrast to the stabilizing effect of this compound.

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone’s unique ability to bind tightly and specifically to F-actin makes it a valuable tool in research, despite its lack of membrane permeability.

Actividad Biológica

The compound 28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone (commonly referred to as a complex thia-derived compound) exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties based on various studies and case reports.

- Molecular Formula : C35H48N8O11S

- Molecular Weight : 788.9 g/mol

- CAS Number : 17466-45-4

Antitumor Activity

Recent studies have indicated that this compound shows promising antitumor effects. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 7.5 | Cell cycle arrest at G2/M phase |

| A549 | 6.0 | Inhibition of PI3K/AKT signaling pathway |

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens. It has been effective against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Strong inhibition |

| Escherichia coli | 1 µg/mL | Moderate inhibition |

| Candida albicans | 2 µg/mL | Effective antifungal activity |

These results indicate its potential use in treating infections caused by resistant strains of bacteria and fungi.

Anti-inflammatory Properties

Research has shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 70% |

| IL-6 | 65% |

This anti-inflammatory action suggests that it could be beneficial in conditions characterized by chronic inflammation.

Case Studies

- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates and improved survival compared to control groups.

Propiedades

Número CAS |

17466-45-4 |

|---|---|

Fórmula molecular |

C35H48N8O11S |

Peso molecular |

788.9 g/mol |

Nombre IUPAC |

(1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |

InChI |

InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35+/m0/s1 |

Clave InChI |

KPKZJLCSROULON-QKGLWVMZSA-N |

SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |

SMILES isomérico |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CO)O)C)[C@H](C)O |

SMILES canónico |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |

Apariencia |

Assay:≥98%A crystalline solid |

melting_point |

MAXIMUM ABSORPTION (WATER): 295 NM (E= 0.597, 1%, 1 CM); MELTING POINT: 280-282 °C /HEXAHYDRATE/ |

Key on ui other cas no. |

17466-45-4 |

Descripción física |

White solid; [MSDSonline] |

Pictogramas |

Acute Toxic |

Solubilidad |

SOLUBILITY IN WATER: O.5% AT 0 °C; MUCH MORE SOLUBLE IN HOT WATER; FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/ |

Sinónimos |

A name could not be generated for this structure. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phalloidin exhibits high specificity for filamentous actin (F-actin) over monomeric G-actin. [] It binds tightly to F-actin, stabilizing the filamentous structure by preventing depolymerization. [, , ] This binding occurs with a stoichiometry of one this compound molecule per two actin subunits. [] The stabilization of F-actin by this compound has various downstream effects, depending on the cell type and concentration used. Some of these effects include:

- Inhibition of cellular processes: this compound can inhibit processes that rely on actin dynamics, such as cell motility, cytokinesis, and endocytosis. [, , , ]

- Morphological changes: this compound can induce morphological changes in cells by altering the organization and distribution of actin filaments. [, , ]

- Changes in intracellular signaling: By affecting the actin cytoskeleton, this compound can indirectly modulate intracellular signaling pathways. [, , ]

A: this compound is a bicyclic heptapeptide belonging to the phallotoxin family, which are toxins isolated from the death cap mushroom (Amanita phalloides). []

- Molecular formula: C35H48N8O11S []

- Molecular weight: 788.85 g/mol []

- Spectroscopic data: this compound exhibits characteristic ultraviolet (UV) absorption and circular dichroism (CD) spectra. These spectra can be used to study its conformation and interaction with F-actin. [, ]

A: this compound is a relatively stable compound. It is soluble in methanol and dimethyl sulfoxide (DMSO), but less soluble in water. [] Its stability allows for its use in various experimental settings, including:

- Live-cell imaging: Fluorescently labeled this compound derivatives, such as this compound-rhodamine, are widely used to visualize F-actin in live and fixed cells. [, , , , ]

- In vitro studies: this compound is used in biochemical assays to stabilize F-actin and study actin-binding proteins. [, , ]

- Electron microscopy: this compound conjugated to gold particles is used for the ultrastructural localization of F-actin in electron microscopy studies. []

A: this compound is not known to possess any catalytic properties and is not used in catalysis. Its primary mode of action is through binding and stabilization of F-actin, not through enzymatic activity. []

A: Yes, computational studies have been used to understand the structure-activity relationship (SAR) of this compound and its analogues. Molecular modeling and docking studies have provided insights into the interaction of this compound with F-actin. [] These studies help to explain the structural features important for this compound's binding affinity and biological activity.

A: Modifications to the this compound structure can significantly affect its activity, potency, and selectivity. [] For instance:

- Changes in chirality: Inversion of chirality at specific amino acid residues can lead to a complete loss of toxicity. []

- Modifications to the bridging thioether unit: Changes in the thioether bridge connection can also result in significant structural changes and a complete loss of activity. []

A: this compound is a potent toxin. [] While it is not specifically regulated as a hazardous substance, standard laboratory safety procedures for handling toxins should be followed. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and avoiding ingestion, inhalation, or skin contact.

A: While this compound is a potent toxin, its use as a therapeutic agent is limited due to its toxicity and lack of cell permeability. [] Consequently, there is limited information available regarding its ADME properties and in vivo activity and efficacy for therapeutic purposes.

A: this compound is a potent toxin that primarily targets the liver. [, , ] Its toxicity stems from its ability to bind and stabilize F-actin, leading to a disruption of cellular processes that rely on actin dynamics.

ANone: Due to its toxicity and lack of therapeutic application, there is limited research on biomarkers and diagnostics related to this compound.

ANone: Various analytical techniques are used to study this compound, including:

- Spectroscopy: UV-Vis spectroscopy and fluorescence spectroscopy are used to quantify this compound and its conjugates. [, ]

- Chromatography: High-performance liquid chromatography (HPLC) can be used to separate and quantify this compound and its derivatives. []

- Microscopy: Fluorescence microscopy is widely used to visualize this compound-labeled F-actin in cells. [, , , , ]

- Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to analyze the purity of this compound preparations and to study its interaction with actin. []

A: The discovery and characterization of this compound and other phallotoxins from the death cap mushroom marked a significant milestone in understanding the biology of actin. [] Key milestones include:

- Isolation and characterization: this compound was first isolated and characterized from the death cap mushroom in the mid-20th century. []

- Elucidation of its mechanism of action: Subsequent research revealed its specific binding to F-actin and its ability to stabilize actin filaments. [, , ]

- Development of fluorescent derivatives: The development of fluorescently labeled this compound derivatives revolutionized the study of the actin cytoskeleton, allowing for visualization of F-actin in live and fixed cells. [, , , , ]

ANone: this compound research has fostered collaborations across various disciplines, including:

- Cell biology: this compound is an indispensable tool for studying actin dynamics, cell motility, and cytoskeletal organization in various cell types. [, , ]

- Developmental biology: this compound helps to visualize and understand the role of the actin cytoskeleton during embryonic development. []

- Neurobiology: this compound is used to investigate the role of actin in neuronal growth, synapse formation, and synaptic vesicle trafficking. [, ]

- Biophysics: this compound serves as a model system for studying protein-protein interactions and the biophysical properties of actin filaments. [, ]

- Biomaterials: Researchers are exploring the use of this compound and its derivatives for developing biocompatible materials with controlled mechanical properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.